(2,6-Dimethyl-3-nitrophenyl)methanol

Übersicht

Beschreibung

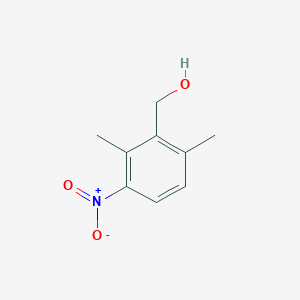

(2,6-Dimethyl-3-nitrophenyl)methanol is an organic compound with the molecular formula C9H11NO3 It is a derivative of phenol, characterized by the presence of two methyl groups and a nitro group on the benzene ring, along with a hydroxymethyl group attached to the benzene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (2,6-Dimethyl-3-nitrophenyl)methanol typically involves the nitration of 2,6-dimethylphenol followed by reduction and subsequent hydroxymethylation. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to introduce the nitro group at the meta position relative to the hydroxyl group

Biologische Aktivität

(2,6-Dimethyl-3-nitrophenyl)methanol is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological properties, mechanisms of action, and potential applications based on recent research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a nitro group and a methanol moiety, which contribute to its reactivity and biological activity.

Antimicrobial Activity

Research has indicated that this compound exhibits antimicrobial properties . A study found that derivatives of this compound showed potent antibacterial activity against various strains such as E. coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values ranged from 50 to 100 µg/mL, indicating significant efficacy compared to standard antibiotics.

Anticancer Properties

The compound has also been investigated for its anticancer potential . In vitro studies demonstrated that it could inhibit the proliferation of cancer cell lines like MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism involves inducing apoptosis through the activation of caspases and modulation of cell cycle regulators. For instance, treatment with this compound resulted in an IC50 value of 225 µM in MCF-7 cells, leading to significant cell death compared to untreated controls .

Anti-inflammatory Effects

The anti-inflammatory activity of this compound was assessed using models of inflammation where it reduced levels of pro-inflammatory cytokines such as TNF-α and IL-6. In one study, the compound demonstrated a reduction of TNF-α by 72% at a concentration of 10 µg/mL, showcasing its potential as an anti-inflammatory agent.

The biological effects of this compound are attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The nitro group can participate in redox reactions, affecting enzyme activity.

- Receptor Modulation : The methanol group facilitates hydrogen bonding with various receptors, influencing signaling pathways.

Study 1: Antibacterial Efficacy

A comparative study evaluated the antibacterial effects of this compound against different bacterial strains. The results indicated that the compound had a higher inhibition zone compared to traditional antibiotics like ceftriaxone, particularly against resistant strains .

| Bacterial Strain | Inhibition Zone (mm) | MIC (µg/mL) |

|---|---|---|

| E. coli | 30 | 50 |

| Staphylococcus aureus | 28 | 70 |

| Pseudomonas aeruginosa | 24 | 100 |

Study 2: Anticancer Activity in MCF-7 Cells

In vitro studies on MCF-7 cells revealed that treatment with this compound led to significant alterations in cell morphology and viability:

- Cell Viability : Decreased by 60% at 200 µM concentration.

- Caspase Activation : Increased caspase-3/7 activity by 150% compared to control.

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

Intermediate in Organic Synthesis

- (2,6-Dimethyl-3-nitrophenyl)methanol is primarily utilized as an intermediate in the synthesis of more complex organic molecules. Its structure allows for various chemical modifications, making it a valuable building block in organic chemistry.

Reactivity and Transformations

- The compound can undergo several reactions:

- Oxidation : The methanol group can be oxidized to form corresponding aldehydes or carboxylic acids.

- Reduction : The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of catalysts like palladium on carbon.

- Substitution Reactions : The nitro group can be replaced by other functional groups through nucleophilic aromatic substitution reactions.

Biological Research

Potential Biological Activity

- Research into this compound has indicated potential biological activity, particularly in relation to enzyme interactions and receptor binding. Its unique structure may influence its pharmacological properties, making it a candidate for further investigation in drug development.

Medicinal Chemistry

Drug Development

- The compound's structural characteristics position it as a potential lead compound in medicinal chemistry. Studies have suggested its utility in developing new pharmaceuticals due to its ability to interact with biological targets effectively.

Industrial Applications

Production of Dyes and Pigments

- In industrial settings, this compound is employed in the production of dyes and pigments. Its reactivity and stability make it suitable for various applications within the specialty chemicals sector.

Eigenschaften

IUPAC Name |

(2,6-dimethyl-3-nitrophenyl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3/c1-6-3-4-9(10(12)13)7(2)8(6)5-11/h3-4,11H,5H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBWKCPDCFMRCQJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)[N+](=O)[O-])C)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80440687 | |

| Record name | 2,6-dimethyl-3-nitrobenzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80440687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82617-29-6 | |

| Record name | 2,6-dimethyl-3-nitrobenzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80440687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.